molecular formula C14H18ClN3S B11479185 1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione

1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione

Cat. No.: B11479185
M. Wt: 295.8 g/mol
InChI Key: SZEHCMFPCQAYKN-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a chlorophenyl group, a cyclopentyl group, and a triazinane-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione typically involves the reaction of 2-chlorobenzonitrile with cyclopentylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazinane ring. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.

    1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-imine: Similar structure but with an imine group instead of thione.

    1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-sulfide: Similar structure but with a sulfide group instead of thione.

Uniqueness

1-(2-Chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group can participate in unique interactions with biological targets, making this compound a valuable candidate for various applications .

Properties

Molecular Formula

C14H18ClN3S

Molecular Weight

295.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-cyclopentyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C14H18ClN3S/c15-12-7-3-4-8-13(12)18-10-17(9-16-14(18)19)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,19)

InChI Key

SZEHCMFPCQAYKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CNC(=S)N(C2)C3=CC=CC=C3Cl

Origin of Product

United States

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